3-Amino-6-methoxy-2-picoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

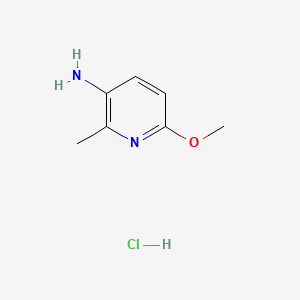

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methoxy-2-methylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-4-7(9-5)10-2;/h3-4H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJPPEOWDYKBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953931 | |

| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320577-63-7 | |

| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-6-methoxy-2-picoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3-Amino-6-methoxy-2-picoline hydrochloride. Due to the limited availability of specific experimental data for the hydrochloride salt, this document primarily details the properties of the free base, 3-Amino-6-methoxy-2-picoline, and provides calculated or estimated values for the hydrochloride form where applicable. This guide is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

3-Amino-6-methoxy-2-picoline, also known as 6-methoxy-2-methylpyridin-3-amine, is a substituted pyridine derivative.[1][2] Its structure features a pyridine ring with a methyl group at the 2-position, an amino group at the 3-position, and a methoxy group at the 6-position. The hydrochloride salt is formed by the protonation of the basic amino group or the pyridine nitrogen.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 6-methoxy-2-methylpyridin-3-amine hydrochloride |

| Synonyms | 3-Amino-6-methoxy-2-methylpyridine hydrochloride |

| CAS Number | 52090-56-9 (for free base) |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol (calculated for hydrochloride) |

| Canonical SMILES | CC1=C(C=CC(=N1)OC)N.Cl |

Physicochemical Properties

The physicochemical properties of 3-Amino-6-methoxy-2-picoline are summarized below. The data for the free base has been collated from various sources, while the properties for the hydrochloride salt are largely estimated.

Table 2: Physicochemical Data

| Property | 3-Amino-6-methoxy-2-picoline (Free Base) | This compound (Estimated) |

| Appearance | White to off-white solid/crystalline powder.[2] | White to off-white solid |

| Molecular Formula | C₇H₁₀N₂O[1][3] | C₇H₁₁ClN₂O |

| Molecular Weight | 138.17 g/mol [1][3] | 174.63 g/mol |

| Melting Point | ~40-45 °C[2] | Expected to be higher than the free base |

| Boiling Point | ~250-260 °C[2] | Decomposes upon heating |

| Solubility | Slightly soluble in water; Soluble in organic solvents (ethanol, methanol, dichloromethane).[2] | Expected to have higher solubility in water and polar protic solvents. |

| pKa | ~9-10 (related to the basicity of the amino group)[2] | N/A |

Spectroscopic Data (for Free Base)

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ) in CDCl₃: Aromatic protons (~6.0-7.0 ppm), Methoxy protons (~3.8 ppm), Amino protons (broad singlet, ~3.5 ppm), Methyl protons (~2.4 ppm). |

| ¹³C NMR | Expected chemical shifts (δ) in CDCl₃: Aromatic carbons (~100-160 ppm), Methoxy carbon (~55 ppm), Methyl carbon (~20 ppm). |

| IR Spectroscopy | Characteristic peaks (cm⁻¹): N-H stretching (~3300-3500), C-H stretching (~2800-3000), C=C and C=N stretching (~1400-1600), C-O stretching (~1000-1300). |

| Mass Spectrometry | [M+H]⁺ at m/z 139.08. |

Experimental Protocols

General Synthesis of this compound

A common method for the preparation of aminopyridine hydrochlorides involves the treatment of the free base with hydrochloric acid in a suitable solvent.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of the hydrochloride salt.

Experimental Details:

-

Dissolution: Dissolve 3-Amino-6-methoxy-2-picoline in a minimal amount of a suitable anhydrous solvent such as ethanol or isopropanol.

-

Acidification: To the stirred solution, add a stoichiometric equivalent of hydrochloric acid (either as a gas or a solution in a compatible solvent like ethanol) dropwise. The reaction is typically exothermic.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture or by adding a less polar co-solvent.

-

Purification: The resulting solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and then dried under vacuum to yield the final product.

Applications in Research and Development

3-Amino-6-methoxy-2-methylpyridine serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its functional groups—the amino, methoxy, and methyl groups on the pyridine core—provide multiple points for chemical modification.

Logical Relationship of Applications

Caption: Primary areas of application for 3-Amino-6-methoxy-2-picoline.

This compound is a key building block in the following areas:

-

Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceuticals.[1] The structural motif is of interest for developing compounds with potential antimicrobial and anti-inflammatory properties.[1]

-

Agrochemicals: The pyridine scaffold is common in many pesticides and herbicides, making this compound a useful starting material for new agrochemical entities.[1]

-

Coordination Chemistry: The nitrogen atom of the pyridine ring and the amino group can act as ligands, allowing the molecule to form complexes with metal ions. These complexes can have applications in catalysis and materials science.[1]

Safety and Handling

The following safety information pertains to the free base, 3-Amino-6-methoxy-2-picoline. The hydrochloride salt is expected to have a similar hazard profile, with the added corrosive nature of the acidic component.

Table 4: Hazard Information

| Hazard | Description |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.[3] |

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Experimental Workflow for Safe Handling

Caption: A simplified workflow for the safe handling of the compound.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical and agrochemical research. While specific experimental data for the hydrochloride salt is sparse, the known properties of the free base provide a strong foundation for its application. Further research into the specific characteristics of the hydrochloride salt would be beneficial for its broader use in drug development and other scientific endeavors.

References

3-Amino-6-methoxy-2-picoline hydrochloride CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and CAS Number

The compound "3-Amino-6-methoxy-2-picoline" is chemically synonymous with 6-Methoxy-2-methylpyridin-3-amine .

-

Molecular Weight: 138.17 g/mol [2]

-

Synonyms: 3-Amino-6-methoxy-2-methylpyridine[2]

-

Isomeric SMILES: CC1=C(C=CC(=N1)OC)N[1]

While the hydrochloride salt is often used in various applications, a single, definitive CAS number for "3-Amino-6-methoxy-2-picoline hydrochloride" is not consistently cited in chemical databases. Researchers should verify the specific salt and its associated identifier from their supplier.

Physicochemical Properties

The quantitative data for 3-Amino-6-methoxy-2-picoline (CAS: 52090-56-9) is summarized below. This compound is a versatile pyridine derivative valued for its role as a building block in medicinal chemistry and organic synthesis.[2]

| Property | Value | Source |

| Appearance | Solid, white to off-white crystalline powder | [4] |

| Molecular Weight | 138.17 g/mol | [2] |

| Melting Point | ~ 40 - 45 °C | [4] |

| Boiling Point | ~ 250 - 260 °C | [4] |

| Density | ~ 1.1 g/cm³ | [4] |

| Solubility in Water | Slightly soluble | [4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol) | [4] |

| Storage Conditions | Store sealed in a dry, cool (0-8°C), and well-ventilated place.[2][4] | [2][4] |

Applications in Research and Development

3-Amino-6-methoxy-2-picoline serves as a crucial intermediate in the synthesis of more complex molecules, primarily in the following sectors:

-

Pharmaceutical Development: It is a key building block for synthesizing compounds targeting neurological disorders and those with potential antimicrobial and anti-inflammatory properties.[2] Its structure allows for significant reactivity, enabling the creation of novel compounds for drug discovery.[2]

-

Agrochemicals: The compound is used in the formulation of modern pesticides and herbicides, contributing to the development of agents that can improve crop yield and pest resistance.[2]

-

Material Science: Its ability to function as a ligand in coordination chemistry opens up possibilities for its use in catalysis and the development of new materials.[2]

No specific signaling pathways involving this compound have been identified, which is consistent with its primary role as a synthetic intermediate rather than a biologically active agent.

Experimental Protocols

Detailed methodologies for the synthesis and toxicological assessment are critical for the safe and effective use of this compound.

Synthesis Protocol

A common method for the preparation of 6-Methoxy-2-methylpyridin-3-amine is through the reduction of a nitro-substituted precursor.[3]

Reaction: Reduction of 6-Methoxy-2-methyl-3-nitropyridine.

Materials:

-

6-Methoxy-2-methyl-3-nitropyridine (starting material)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ammonium chloride (NH₄Cl)

-

Iron powder (Fe)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The starting material, 6-Methoxy-2-methyl-3-nitropyridine (2 g, 0.012 mol), is dissolved in a mixed solvent of H₂O/MeOH (1:1 ratio, 40 mL).[3]

-

Ammonium chloride (2.2 g, 3.5 eq.) and iron powder (2.3 g, 3.5 eq.) are added to the solution.[3]

-

The reaction mixture is stirred at 80 °C for 16 hours.[3]

-

Upon completion, the iron powder is removed by filtration, and the filtrate is washed with methanol.[3]

-

Methanol is removed from the filtrate by evaporation. The remaining solution is diluted with water.[3]

-

The aqueous phase is extracted three times with ethyl acetate (3 x 50 mL).[3]

-

The combined organic phases are dried over anhydrous Na₂SO₄.[3]

-

The desiccant is filtered off, and the solvent is evaporated to yield the final product, 6-Methoxy-2-methylpyridin-3-amine, as a brown oil (1.35 g, 81% yield).[3]

Toxicological Assessment Protocols (Example)

The following protocols are adapted from studies on the closely related compound 6-methoxy-2-methylamino-3-aminopyridine HCl and serve as a model for assessing the safety of aminopicoline derivatives.[5]

a) Acute Dermal Irritation Study

-

Objective: To assess the potential of the test substance to cause skin irritation.

-

Method: The undiluted test substance is applied to the skin of test animals.

-

Observation: Animals are examined for signs of erythema (redness), eschar (scab), and edema (swelling) formation.

-

Scoring: Skin reactions are assessed at approximately 1 hour, 24 hours, 48 hours, 72 hours, and 7 days after the termination of exposure.[5]

-

Results Interpretation: In the cited study, the substance produced slight erythema that was reversible within 7 days.[5]

b) Acute Eye Irritation Study

-

Objective: To assess the potential of the test substance to cause eye irritation.

-

Method: A 0.1 mL equivalent of the test substance, prepared as a 5% solution, is instilled into the conjunctival sac of one eye of the test animals.[5] The other eye serves as a control.

-

Observation: The eyes are examined for any effects on the cornea, iris, or conjunctiva.

-

Scoring: Eye irritation reactions are scored at approximately 1 hour, 24 hours, 48 hours, and 72 hours after instillation.[5]

-

Results Interpretation: In the cited study, the 5% solution did not result in any observable effects on the eyes of the test animals.[5]

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-Amino-6-methoxy-2-picoline via reduction.

Quality Control Experimental Workflow

Caption: General quality control workflow for a chemical intermediate.

Safety and Handling

Based on available safety data sheets, 3-Amino-6-methoxy-2-picoline should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]

-

Professionals should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

A Technical Guide to 3-Amino-6-methoxy-2-picoline Hydrochloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-6-methoxy-2-picoline hydrochloride, a key pyridine derivative. The document details its molecular structure, physicochemical properties, and significant applications in the pharmaceutical and agrochemical industries, offering valuable insights for professionals in research and development.

Molecular Structure and Identification

3-Amino-6-methoxy-2-picoline, also known as 6-methoxy-2-methylpyridin-3-amine, is a substituted pyridine. The hydrochloride salt is formed by the protonation of the pyridine nitrogen or the amino group. The core structure consists of a pyridine ring with a methyl group at position 2, an amino group at position 3, and a methoxy group at position 6.

Molecular Structure of the Free Base:

Image Credit: A conceptual representation of the 3-Amino-6-methoxy-2-picoline structure.

The addition of hydrogen chloride (HCl) results in the formation of the hydrochloride salt, which typically enhances the compound's stability and solubility in aqueous media.

Physicochemical and Quantitative Data

The following tables summarize the key quantitative data for 3-Amino-6-methoxy-2-picoline and its hydrochloride salt. Data for the free base is more readily available, while specific experimental values for the hydrochloride salt are less commonly reported.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| Compound Name | This compound | |

| Synonyms | 3-Amino-6-methoxy-2-methylpyridine hydrochloride | [1] |

| CAS Number (Free Base) | 52090-56-9 | [1][2] |

| Molecular Formula (Free Base) | C₇H₁₀N₂O | [1][2] |

| Molecular Weight (Free Base) | 138.17 g/mol | [1] |

| Molecular Formula (HCl Salt) | C₇H₁₁ClN₂O | |

| Molecular Weight (HCl Salt) | 174.63 g/mol |

Table 2: Physicochemical Properties (Free Base)

| Property | Value | Reference |

| Appearance | Solid, typically white or off-white. | [3] |

| Melting Point | ~ 40 - 45 °C | [3] |

| Boiling Point | ~ 250 - 260 °C | [3] |

| Density | ~ 1.1 g/cm³ | [3] |

| Solubility in Water | Slightly soluble | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, and dichloromethane. | [3] |

| pKa (predicted) | ~ 9 - 10 (related to the basicity of the amino group) | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature. However, a general synthetic approach can be outlined based on established pyridine chemistry. A common method involves the amination of a pre-functionalized pyridine ring.

Representative Synthesis Protocol: Amination of a Halogenated Precursor

This protocol is a representative example and may require optimization.

Step 1: Synthesis of a Halogenated Pyridine Intermediate The synthesis often starts from a commercially available picoline derivative. A key step is the selective halogenation (e.g., bromination or chlorination) of the pyridine ring at a position that will later be substituted by the amino group.

Step 2: Copper-Catalyzed Amination The introduction of the amino group can be achieved via a nucleophilic substitution reaction, often catalyzed by a copper salt.

-

Reaction Setup: A Schlenck tube is charged with the brominated pyridine precursor, a copper(I) oxide (Cu₂O) catalyst, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like potassium carbonate (K₂CO₃).

-

Solvent and Reagents: An aqueous ammonia solution is used as the nitrogen source, and a high-boiling point solvent like ethylene glycol is employed.

-

Reaction Conditions: The mixture is stirred under an inert atmosphere (e.g., argon) at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

-

The purified 3-Amino-6-methoxy-2-picoline (free base) is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

-

A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

-

The hydrochloride salt typically precipitates out of the solution.

-

The solid product is collected by filtration, washed with a small amount of the solvent, and dried under vacuum to yield the final this compound.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, primarily in the following areas:

-

Pharmaceutical Development: This compound serves as a key intermediate in the creation of various pharmaceuticals.[1][3] It is particularly noted for its use in synthesizing compounds targeting neurological disorders.[1] Its structure is also a scaffold for developing new antimicrobial and anti-inflammatory agents.[1]

-

Agrochemicals: It is utilized in the formulation of agrochemicals, acting as a precursor for certain pesticides and herbicides, which can contribute to improved crop yields and pest resistance.[1]

-

Material Science and Coordination Chemistry: The pyridine nitrogen and the amino group can act as ligands, making the molecule useful in coordination chemistry for the development of catalysts and novel materials.[1]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and the key relationships of this compound in different scientific fields.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-6-methoxy-2-picoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Amino-6-methoxy-2-picoline hydrochloride, a valuable pyridine derivative with applications in pharmaceutical and chemical research. This document details the core synthetic steps, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 6-Methoxy-2-methyl-3-nitropyridine. The pathway involves the reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt.

Logical Flow of the Synthesis:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-6-methoxy-2-picoline (6-Methoxy-2-methylpyridin-3-amine)

This procedure outlines the reduction of 6-Methoxy-2-methyl-3-nitropyridine to the corresponding amine.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 3-Amino-6-methoxy-2-picoline.

Detailed Protocol:

-

In a suitable reaction vessel, dissolve 6-Methoxy-2-methyl-3-nitropyridine (2 g, 0.012 mol) in a 1:1 mixture of water and methanol (40 mL).[1]

-

To this solution, add ammonium chloride (NH4Cl, 2.2 g, 3.5 eq.) and iron powder (2.3 g, 3.5 eq.).[1]

-

Stir the reaction mixture at 80 °C for 16 hours.[1]

-

Upon completion of the reaction, remove the iron powder by filtration and wash the filter cake with methanol.[1]

-

Evaporate the methanol from the filtrate.[1]

-

Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x 50 mL).[1]

-

Combine the organic phases and dry over anhydrous sodium sulfate (Na2SO4).[1]

-

Filter to remove the desiccant and evaporate the solvent to yield 3-Amino-6-methoxy-2-picoline as a brown oil.[1]

Step 2: Synthesis of this compound

This procedure describes the conversion of the free amine to its hydrochloride salt.

Detailed Protocol:

-

Dissolve the crude 3-Amino-6-methoxy-2-picoline in a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or gaseous HCl) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Quantitative Data

The following table summarizes the quantitative data obtained from the synthesis of 3-Amino-6-methoxy-2-picoline.

| Parameter | Value | Reference |

| Starting Material | 6-Methoxy-2-methyl-3-nitropyridine | [1] |

| Product | 3-Amino-6-methoxy-2-picoline | [1] |

| Yield | 81% | [1] |

| Appearance | Brown oil | [1] |

| ¹H NMR (CDCl₃) | δ 6.9 (d, 1H), 6.4 (d, 1H), 3.8 (s, 3H), 2.33 (s, 3H) | [1] |

Starting Material and Reagents

The primary starting material and reagents required for this synthesis are listed below.

| Compound | CAS Number | Supplier Examples |

| 6-Methoxy-2-methyl-3-nitropyridine | 5467-69-6 | Santa Cruz Biotechnology[2], ChemScene[3] |

| Iron Powder | 7439-89-6 | Standard chemical suppliers |

| Ammonium Chloride | 12125-02-9 | Standard chemical suppliers |

| Hydrochloric Acid | 7647-01-0 | Standard chemical suppliers |

| Methanol | 67-56-1 | Standard chemical suppliers |

| Ethyl Acetate | 141-78-6 | Standard chemical suppliers |

| Sodium Sulfate (anhydrous) | 7757-82-6 | Standard chemical suppliers |

This guide provides a foundational pathway for the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources. Standard laboratory safety procedures should be followed at all times.

References

Spectroscopic Profile of 3-Amino-6-methoxy-2-picoline Hydrochloride: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3-Amino-6-methoxy-2-picoline hydrochloride (C₇H₁₁ClN₂O). Due to a lack of publicly available experimental data for this specific salt, this document outlines the predicted spectral data based on the analysis of its functional groups and by referencing analogous compounds. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Structure and Predicted Spectral Data

This compound is the salt form of the parent compound, 3-Amino-6-methoxy-2-picoline. The protonation of the pyridine nitrogen is expected to influence the electronic environment of the molecule, which would be reflected in its spectral data.

Chemical Structure:

-

Compound Name: this compound

-

Molecular Formula: C₇H₁₁ClN₂O

-

Molecular Weight: 174.63 g/mol

Predicted Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the predicted chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra. These predictions are based on the analysis of the chemical structure and typical values for similar aromatic amines and picoline derivatives. The exact values can vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~ 7.0 - 7.5 | Doublet | Aromatic H (C4-H) | Expected to be downfield due to the electron-withdrawing effect of the protonated pyridine ring. |

| ~ 6.5 - 7.0 | Doublet | Aromatic H (C5-H) | Expected to be upfield relative to C4-H. |

| ~ 4.5 - 5.5 | Broad Singlet | NH₂ Protons | The chemical shift can be highly variable and the peak is often broad. May exchange with D₂O. The shift could be further downfield due to the hydrochloride salt form. |

| ~ 3.8 - 4.2 | Singlet | OCH₃ Protons | Methoxy group protons typically appear in this region. |

| ~ 2.4 - 2.8 | Singlet | CH₃ Protons | Methyl group protons on the pyridine ring. |

| ~ 10.0 - 12.0 | Broad Singlet | N-H⁺ Proton | The proton on the pyridine nitrogen, present in the hydrochloride form, is expected to be significantly downfield and broad. Its visibility may depend on the solvent and water content. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 155 - 165 | C6 | Carbon attached to the methoxy group, expected to be downfield. |

| ~ 145 - 155 | C2 | Carbon bearing the methyl group. |

| ~ 130 - 140 | C4 | Aromatic CH carbon. |

| ~ 120 - 130 | C3 | Carbon attached to the amino group, expected to be shielded. |

| ~ 110 - 120 | C5 | Aromatic CH carbon. |

| ~ 50 - 60 | OCH₃ | Methoxy carbon. |

| ~ 15 - 25 | CH₃ | Methyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment | Description |

| 3300 - 3500 | N-H Stretch | Asymmetric and symmetric stretching of the primary amine (NH₂). Expected to be broad. |

| 2800 - 3200 | N-H⁺ Stretch | Stretching vibration of the protonated pyridine nitrogen. Expected to be a broad band, potentially overlapping with C-H stretches. |

| 2850 - 3000 | C-H Stretch | Aromatic and aliphatic C-H stretching. |

| 1600 - 1650 | N-H Bend | Scissoring vibration of the primary amine. |

| 1550 - 1620 | C=C and C=N Stretch | Aromatic ring stretching vibrations. |

| 1200 - 1300 | C-O Stretch | Asymmetric stretching of the aryl-alkyl ether. |

| 1000 - 1100 | C-O Stretch | Symmetric stretching of the aryl-alkyl ether. |

| 800 - 900 | C-H Bend | Out-of-plane bending for substituted aromatic ring. |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the data for the free base, 3-Amino-6-methoxy-2-picoline, is what would be observed. The hydrochloride salt would dissociate in the ion source.

Table 4: Predicted Mass Spectrometry Peaks

| m/z Value | Assignment | Notes |

| 138.08 | [M]⁺ (Molecular ion of the free base) | The molecular ion peak for C₇H₁₀N₂O. |

| 123.06 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |

| 109.06 | [M - CH₂O + H]⁺ or [M - NH₃ - H]⁺ | Fragmentation pattern can be complex. This could correspond to the loss of formaldehyde from the methoxy group or loss of the amino group. Further analysis would be needed. |

| 95.06 | [M - CH₃ - CO]⁺ | A possible fragmentation pathway involving the loss of a methyl radical followed by carbon monoxide. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical, as the amine and N-H⁺ protons are exchangeable. DMSO-d₆ is often a good choice for observing exchangeable protons.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters:

-

Pulse sequence: zg30 or similar

-

Spectral width: -2 to 14 ppm

-

Number of scans: 16-64 (to achieve a good signal-to-noise ratio)

-

Relaxation delay (d1): 1-5 seconds

-

-

To confirm the identity of NH and NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30 or similar

-

Spectral width: 0 to 180 ppm

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may need to be further diluted depending on the sensitivity of the instrument.

-

-

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

-

Data Acquisition (using ESI):

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base [M+H]⁺.

-

Typical parameters:

-

Mass range: m/z 50-500

-

Ionization mode: Positive

-

Capillary voltage, cone voltage, and other source parameters should be optimized for the compound.

-

-

To obtain fragmentation data for structural elucidation, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

The acquired data will be processed by the instrument's software to generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Determining the Solubility of 3-Amino-6-methoxy-2-picoline hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility profile of 3-Amino-6-methoxy-2-picoline hydrochloride (CAS RN: 320577-63-7), a crucial parameter for its application as an intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public quantitative solubility data for this specific hydrochloride salt, this document focuses on providing a comprehensive framework for its determination. It includes qualitative solubility information for the corresponding free base and related compounds to establish a likely solubility profile, followed by detailed, standardized experimental protocols for researchers to generate precise quantitative data.

Overview of Solubility Profile

The table below summarizes the available qualitative solubility information for the free base (3-Amino-6-methoxy-2-methylpyridine) and a related hydrochloride compound.

| Compound Name | CAS RN | Solvent | Solubility Profile |

| 3-Amino-6-methoxy-2-methylpyridine (Free Base) | 52090-56-9 | Water | Slightly Soluble |

| Ethanol | Soluble | ||

| Methanol | Soluble | ||

| Dichloromethane | Soluble | ||

| 3-Amino-2-methylamino-6-methoxypyridine HCl (Related Compound) | 90817-34-8 | Water, Alcohol Solvents | Soluble |

This data is compiled from chemical supplier information and provides a general indication of solubility.

Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive quantitative data, the Saturation Shake-Flask Method is the gold-standard and recommended procedure. This method determines the thermodynamic equilibrium solubility, which is a fundamental physicochemical property of the active pharmaceutical ingredient (API). The following protocol is adapted from guidelines provided by the World Health Organization (WHO) and the United States Pharmacopeia (USP).

Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature until equilibrium is achieved. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. This concentration is then measured using a validated analytical technique, representing the equilibrium solubility.

Materials and Equipment

-

Compound: this compound (verify identity, purity, and salt form, i.e., monohydrochloride vs. dihydrochloride).

-

Solvents: A range of solvents relevant to the intended application (e.g., Purified Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) at various pH levels, Methanol, Ethanol).

-

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

Calibrated pH meter

-

Validated analytical instrument for quantification (e.g., HPLC-UV, UPLC-UV).

-

Procedure

-

Preparation: Add an excess amount of this compound to a pre-determined volume of the selected solvent in a vial. "Excess" means that a visible amount of undissolved solid remains throughout the experiment.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a pre-determined period. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., sampling at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements of the solute concentration are consistent.

-

Sample Separation: Once equilibrium is achieved, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a syringe filter.

-

pH Measurement: For aqueous solutions, measure and record the final pH of the saturated solution.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Replication: The experiment should be performed in triplicate for each solvent system to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for determining solubility.

Unveiling the Putative Mechanism of Action of 3-Amino-6-methoxy-2-picoline hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the probable mechanism of action of 3-Amino-6-methoxy-2-picoline hydrochloride. While direct experimental data on this specific compound is limited, this document synthesizes information from structurally related aminopyridine derivatives to propose a well-founded hypothesis for its biological activity. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological potential of aminopyridine compounds.

Executive Summary

This compound is a substituted aminopyridine derivative. Although its primary use to date has been as a chemical intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, its structural similarity to known neurologically active compounds suggests a potential pharmacological role. Based on extensive research into related aminopyridine derivatives, the putative primary mechanism of action for this compound is the blockade of voltage-gated potassium (Kv) channels. This action is thought to enhance neurotransmission and neuronal excitability, which are key therapeutic targets in a variety of neurological conditions. This guide will explore the evidence supporting this hypothesis, including structure-activity relationships of analogous compounds and the potential signaling pathways involved.

The Aminopyridine Class and its Neurological Significance

Aminopyridines are a class of organic compounds that have garnered significant interest in the field of neuroscience. Certain members of this class, such as 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine), are approved therapeutic agents for conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome, respectively. The principal mechanism underlying the therapeutic effects of these drugs is the dose-dependent blockade of voltage-gated potassium channels. By inhibiting these channels, aminopyridines prolong the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and subsequently enhancing the release of neurotransmitters.

Proposed Mechanism of Action: Voltage-Gated Potassium (Kv) Channel Blockade

Given the established pharmacology of the aminopyridine scaffold, it is highly probable that this compound also functions as a blocker of voltage-gated potassium channels. The specific subtypes of Kv channels that are targeted and the potency of the blockade are likely influenced by the substitution pattern on the pyridine ring (the amino, methoxy, and methyl groups).

Structure-Activity Relationship (SAR) Insights from Analogs

The potency of Kv channel blockade by aminopyridine derivatives is influenced by the nature and position of substituents on the pyridine ring. Studies on various 4-aminopyridine analogs provide valuable insights that can be extrapolated to hypothesize the activity of this compound. For instance, the presence of a methoxy group, as seen in the structural isomer 3-methoxy-4-aminopyridine, has been shown to modulate the potency of Kv channel inhibition.

The following table summarizes the inhibitory concentrations (IC50) of 4-aminopyridine and some of its derivatives against Kv channels, providing a basis for estimating the potential activity of this compound.

| Compound | Target Channel(s) | IC50 (µM) | Cell Type |

| 4-Aminopyridine | Kv1.1 | 170 | CHO cells |

| 4-Aminopyridine | Kv1.2 | 230 | CHO cells |

| 4-Aminopyridine | Kv1.4 | 13 | Not Specified |

| 4-Aminopyridine | Kv3.1 | 29 | Not Specified |

| 4-Aminopyridine | Kv3.2 | 100 | Not Specified |

| 4-Aminopyridine | Kv1.3 | 195 | Not Specified |

| 3-methoxy-4-aminopyridine | Shaker K+ channel | ~3-4 fold less potent than 4-AP | Oocytes |

Note: This data is for related compounds and not for this compound itself. The exact potency of this compound would need to be determined experimentally.

Proposed Signaling Pathway

The proposed mechanism of action involves the direct physical blockade of the pore of voltage-gated potassium channels. This prevents the efflux of potassium ions during the repolarization phase of an action potential, leading to its prolongation.

Caption: Putative mechanism of action of this compound.

Experimental Protocols to Validate the Proposed Mechanism

To confirm the hypothesized mechanism of action of this compound, a series of electrophysiological and neurochemical experiments would be required.

Electrophysiology

-

Patch-Clamp Electrophysiology: This would be the primary technique to directly measure the effect of the compound on voltage-gated potassium channels.

-

Cell Lines: HEK293 or CHO cells stably expressing specific subtypes of human Kv channels (e.g., Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv3.1) would be used.

-

Protocol:

-

Cells are cultured on coverslips and transferred to a recording chamber on an inverted microscope.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an appropriate internal solution.

-

Voltage-gated potassium currents are elicited by a series of depolarizing voltage steps from a holding potential of -80 mV.

-

A baseline recording of the currents is obtained.

-

This compound is perfused into the recording chamber at various concentrations.

-

The effect of the compound on the amplitude and kinetics of the potassium currents is recorded.

-

Dose-response curves are generated to determine the IC50 value for each Kv channel subtype.

-

-

Neurotransmitter Release Assays

-

Synaptosome Preparation and Neurotransmitter Release: This assay would determine if the compound enhances neurotransmitter release from isolated nerve terminals.

-

Protocol:

-

Synaptosomes are prepared from specific brain regions (e.g., hippocampus, striatum) of rodents.

-

Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [14C]GABA).

-

The pre-loaded synaptosomes are incubated with varying concentrations of this compound.

-

Depolarization is induced using an elevated potassium concentration in the buffer.

-

The amount of radiolabeled neurotransmitter released into the supernatant is quantified by liquid scintillation counting.

-

An increase in depolarization-evoked neurotransmitter release in the presence of the compound would support the proposed mechanism.

-

-

Caption: Workflow for experimental validation of the proposed mechanism.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural analogy to well-characterized aminopyridine drugs strongly suggests that this compound acts as a voltage-gated potassium channel blocker. This proposed mechanism provides a solid foundation for future research to explore its therapeutic potential in neurological disorders characterized by impaired neuronal conduction or neurotransmission. The experimental protocols outlined in this guide offer a clear path forward for validating this hypothesis and elucidating the specific pharmacological profile of this compound. Further studies, including in vivo animal models of neurological diseases, will be crucial to determine its potential as a novel therapeutic agent.

3-Amino-6-methoxy-2-picoline hydrochloride potential biological activity

A comprehensive review of the publicly available scientific literature and patent databases reveals a significant gap in the documented biological activity of 3-Amino-6-methoxy-2-picoline hydrochloride. While this compound is commercially available and utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors, there is a notable absence of published research detailing its specific pharmacological effects, mechanisms of action, or associated signaling pathways.

This technical guide aims to provide a thorough overview of the current state of knowledge, drawing from available data on structurally related compounds to infer potential areas of biological relevance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

This compound is a pyridine derivative. Its structure is characterized by a pyridine ring substituted with an amino group at the 3-position, a methoxy group at the 6-position, and a methyl group (picoline) at the 2-position. The hydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Physicochemical Properties of 3-Amino-6-methoxy-2-picoline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁ClN₂O | N/A |

| Molecular Weight | 174.63 g/mol | N/A |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Solubility | Soluble in water | N/A |

The synthesis of this compound is not extensively detailed in the public domain, though general synthetic routes for substituted picolines are well-established in organic chemistry.

Inferred Potential Biological Activity

While direct evidence is lacking for the subject compound, analysis of structurally similar molecules suggests potential avenues for investigation.

Kinase Inhibition

Derivatives of aminopyridine and related heterocyclic scaffolds have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases such as cancer. For instance, compounds with a 3-methoxy-2-aminopyridine core have been identified as potent inhibitors of the oncogenic kinase BRAF. This suggests that this compound could be explored as a scaffold for the development of novel kinase inhibitors.

Hypothetical Kinase Inhibition Workflow:

Caption: A hypothetical workflow for evaluating the kinase inhibitory potential of the compound.

Antimicrobial and Anti-inflammatory Properties

Some commercial suppliers and chemical databases allude to the potential for antimicrobial and anti-inflammatory properties of 3-Amino-6-methoxy-2-picoline and its derivatives. This is a common feature of many nitrogen-containing heterocyclic compounds. However, no specific studies or quantitative data are available to substantiate these claims for this particular molecule.

Hypothetical Anti-inflammatory Screening Workflow:

Caption: A potential experimental workflow to screen for anti-inflammatory activity.

Experimental Protocols (Hypothetical)

Given the absence of specific studies on this compound, the following are generalized, hypothetical protocols for assessing the potential biological activities discussed above.

Kinase Inhibition Assay (Example: BRAF Kinase)

-

Objective: To determine the in vitro inhibitory activity of the test compound against a specific kinase.

-

Materials: Recombinant human BRAF kinase, appropriate substrate (e.g., MEK1), ATP, assay buffer, this compound, positive control inhibitor (e.g., Vemurafenib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add the kinase, substrate, and ATP to the assay buffer.

-

Add the test compound or control to the respective wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of the test compound on the proliferation of cancer cells.

-

Materials: Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation), cell culture medium, fetal bovine serum (FBS), this compound, MTT reagent, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

The current body of scientific literature does not provide specific data on the biological activity of this compound. Its primary role appears to be that of a building block in chemical synthesis. However, the structural motifs present in the molecule suggest that it could serve as a starting point for the development of novel therapeutic agents, particularly in the areas of kinase inhibition, and potentially as an antimicrobial or anti-inflammatory agent.

Future research should focus on:

-

Systematic screening: Evaluating the compound against a broad panel of biological targets, such as kinases and microbial strains.

-

Structural modification: Synthesizing derivatives to explore structure-activity relationships and optimize for potency and selectivity.

-

Mechanism of action studies: Elucidating the molecular mechanisms of any observed biological activity.

This in-depth guide highlights the need for foundational research to characterize the biological profile of this compound, thereby unlocking its potential for future drug discovery and development efforts.

An In-depth Technical Guide to 3-Amino-6-methoxy-2-picoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 3-Amino-6-methoxy-2-picoline hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry and biological research. Due to the potential for ambiguity in chemical nomenclature, this review also addresses its isomer, 3-Amino-2-methoxy-6-picoline. This document summarizes the known chemical properties, synthesis strategies, and biological applications of these compounds, presenting data in a structured format to facilitate research and development.

Chemical and Physical Properties

3-Amino-6-methoxy-2-picoline and its isomer are organic compounds with the molecular formula C₇H₁₀N₂O.[1] Their structures incorporate a pyridine ring, a foundational scaffold in many biologically active molecules. The presence of amino, methoxy, and methyl groups on the pyridine core imparts specific chemical characteristics that are leveraged in various applications.

A summary of the key physicochemical properties for both isomers is presented in Table 1. It is important to note that much of the publicly available data pertains to the free base forms of these compounds.

Table 1: Physicochemical Properties of 3-Amino-6-methoxy-2-picoline and 3-Amino-2-methoxy-6-picoline

| Property | 3-Amino-6-methoxy-2-picoline | 3-Amino-2-methoxy-6-picoline |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol | 138.17 g/mol |

| CAS Number | 52090-56-9 | 186413-79-6 |

| Appearance | Data not available | Dark brown liquid |

| Boiling Point | Data not available | 246.7 °C at 760 mmHg |

| Density | Data not available | 1.103 g/cm³ |

| InChI | InChI=1S/C7H10N2O/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,8H2,1-2H3 | InChI=1S/C7H10N2O/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3 |

| InChIKey | DMVBGEPFAZKPAP-UHFFFAOYSA-N | PCFDAJOZHXUBES-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=N1)OC)N | COC1=NC(=C(C=C1)N)C |

Data for 3-Amino-2-methoxy-6-picoline is sourced from commercially available safety data sheets. Properties for 3-Amino-6-methoxy-2-picoline are less documented in readily available literature.

Synthesis and Preparation

Detailed, peer-reviewed synthesis protocols for this compound are not extensively described in the current body of scientific literature. However, general strategies for the synthesis of substituted aminopyridines can be inferred from patents and publications on related compounds. The preparation of the hydrochloride salt would typically involve the treatment of the free base with hydrochloric acid in a suitable solvent.

A general workflow for the synthesis of such compounds often starts with a substituted pyridine ring, followed by the introduction of the amino and methoxy groups through various organic reactions. One common approach involves the amination of a halogenated pyridine precursor.

Below is a generalized experimental workflow for the synthesis of a substituted aminopyridine, based on methodologies described for analogous compounds.

Caption: Generalized synthetic workflow for 3-Amino-6-methoxy-2-picoline HCl.

Illustrative Experimental Protocol (Adapted from analogous syntheses)

The following protocol is a hypothetical adaptation for the synthesis of an aminomethoxypicoline, based on established methods for similar pyridine derivatives. This is not a validated protocol for the specific target compound and should be treated as a conceptual guide.

Step 1: Amination of a Halogenated Precursor A suitable halogenated picoline (e.g., a chloro- or bromo-substituted picoline) would be reacted with an ammonia source. This reaction is often catalyzed by a copper salt, such as copper(I) oxide, in a polar solvent like ethylene glycol. The reaction mixture is typically heated under pressure to facilitate the nucleophilic aromatic substitution.

Step 2: Methoxylation If the starting material does not already contain the methoxy group, it can be introduced by reacting a hydroxylated or halogenated intermediate with a methoxylating agent, such as sodium methoxide in methanol.

Step 3: Purification The crude product would be purified using standard laboratory techniques, such as column chromatography on silica gel or recrystallization, to yield the pure aminomethoxypicoline free base.

Step 4: Hydrochloride Salt Formation The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and treated with a solution of hydrochloric acid (e.g., as a solution in dioxane or as gaseous HCl). The hydrochloride salt typically precipitates from the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Biological and Medicinal Applications

3-Amino-6-methoxy-2-picoline and its derivatives are primarily utilized as intermediates in the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.

Pharmaceutical Research

Substituted aminopyridines are recognized as valuable scaffolds in drug discovery. The presence of the amino group provides a key site for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

-

Leucine Aminopeptidase (LAP) Assay: 3-Amino-6-methoxy-2-picoline has been used as a chemical reagent in the development of a novel and highly sensitive fluorescent assay for leucine aminopeptidases (LAPs).[2][3] LAPs are enzymes implicated in various pathological conditions, including cancer, and are considered potential therapeutic targets.[2] The use of this compound in such an assay underscores its utility in developing diagnostic and research tools for cancer and other diseases.[2]

The general involvement of LAPs in cancer progression is depicted in the following signaling pathway diagram.

Caption: Role of LAPs in cancer progression.

Agrochemical Development

While specific examples are not detailed in the available literature, the general class of substituted pyridines is widely used in the development of new herbicides and pesticides. The structural motifs present in 3-Amino-6-methoxy-2-picoline could be incorporated into novel agrochemical candidates.

Spectroscopic and Analytical Data

Conclusion

This compound and its isomer, 3-Amino-2-methoxy-6-picoline, are heterocyclic compounds with potential as key intermediates in the synthesis of novel pharmaceuticals and agrochemicals. Their utility has been demonstrated in the development of a fluorescent assay for leucine aminopeptidases, highlighting their relevance in cancer research. While detailed synthesis protocols and comprehensive biological activity data for the hydrochloride salt are not yet widely published, the foundational chemistry of substituted pyridines provides a strong basis for their further investigation and development. Future research in this area would benefit from the publication of detailed synthetic methodologies and the results of systematic biological screenings to fully elucidate the therapeutic and industrial potential of these compounds.

References

- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 2. US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same - Google Patents [patents.google.com]

- 3. Development of Amide-Based Fluorescent Probes for Selective Measurement of Carboxylesterase 1 Activity in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-6-methoxy-2-picoline Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 3-Amino-6-methoxy-2-picoline hydrochloride, a key pyridine derivative with significant applications in the pharmaceutical and agrochemical industries. This document details the compound's discovery and historical development, presents its physicochemical properties in a structured format, and offers a detailed experimental protocol for its synthesis. Furthermore, this guide illustrates the synthetic pathway and potential applications of this versatile chemical intermediate.

Introduction

3-Amino-6-methoxy-2-picoline, also known by its IUPAC name 6-Methoxy-2-methylpyridin-3-amine, is a substituted pyridine that serves as a crucial building block in organic synthesis. Its unique molecular architecture, featuring an amino group, a methoxy group, and a methyl group on a pyridine ring, makes it a valuable precursor for the development of complex molecules with diverse biological activities. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various chemical reactions.

This guide aims to be an essential resource for researchers and professionals in drug discovery and development by consolidating critical information on the history, synthesis, and properties of this compound.

Discovery and History

The development of substituted picolines is intrinsically linked to the broader history of pyridine chemistry, which dates back to the 19th century with the isolation of pyridine from coal tar. The deliberate synthesis of functionalized pyridines, such as 3-Amino-6-methoxy-2-picoline, is a more recent endeavor, driven by the demand for novel scaffolds in medicinal chemistry and materials science.

While a definitive seminal publication for the first synthesis of this compound is not readily apparent in a singular source, its preparation follows established principles of pyridine ring functionalization. The synthesis of related aminopyridines has been explored for various applications, including as intermediates for pharmaceuticals. For instance, the synthesis of intermediates for the anti-AIDS drug Nevirapine has involved the preparation of related amino-picolines. The specific substitution pattern of 3-Amino-6-methoxy-2-picoline makes it a valuable intermediate in the synthesis of compounds targeting neurological disorders and in the development of anti-inflammatory and anti-cancer agents.[1][2] Its use in the formulation of pesticides and herbicides has also been noted.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-6-methoxy-2-picoline and its related isomers is presented in Table 1. This data is essential for understanding the compound's behavior in different solvents and reaction conditions.

Table 1: Physicochemical Data of 3-Amino-6-methoxy-2-picoline and Related Isomers

| Property | 3-Amino-6-methoxy-2-picoline (Free Base) | 3-Amino-2-methoxy-6-picoline (Isomer) |

| IUPAC Name | 6-Methoxy-2-methylpyridin-3-amine | 2-Methoxy-6-methylpyridin-3-amine |

| CAS Number | 52090-56-9 | 186413-79-6 |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol | 138.17 g/mol |

| Appearance | Brown oil[3] | - |

| Boiling Point | - | 246.69 °C at 760 mmHg |

| Flash Point | - | 103.00 °C |

| Density | - | 1.103 g/cm³ |

| Vapor Pressure | - | 0.027 mmHg at 25°C |

Note: Data for the hydrochloride salt is not extensively available in public literature; however, it is expected to be a solid with higher water solubility compared to the free base.

Synthesis and Experimental Protocols

The synthesis of 3-Amino-6-methoxy-2-picoline is typically achieved through the reduction of the corresponding nitro compound, 6-Methoxy-2-methyl-3-nitropyridine. The subsequent formation of the hydrochloride salt is a standard acid-base reaction.

Synthesis of 6-Methoxy-2-methylpyridin-3-amine (Free Base)

A common and effective method for the synthesis of the free base is the reduction of the nitro precursor using iron powder in the presence of an acid catalyst.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of 6-Methoxy-2-methyl-3-nitropyridine (2 g, 0.012 mol) in a 1:1 mixture of water and methanol (40 mL), add ammonium chloride (2.2 g, 0.041 mol, 3.5 eq.) and iron powder (2.3 g, 0.041 mol, 3.5 eq.).

-

Reaction Execution: Stir the reaction mixture vigorously at 80°C for 16 hours.

-

Work-up: After the reaction is complete, cool the mixture and remove the iron powder by filtration. Wash the filter cake with methanol.

-

Extraction: Evaporate the methanol from the filtrate. Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic phases and dry over anhydrous sodium sulfate. Filter to remove the desiccant and evaporate the solvent to yield 6-Methoxy-2-methylpyridin-3-amine as a brown oil (1.35 g, 81% yield).[3]

Formation of this compound

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Experimental Protocol:

-

Dissolution: Dissolve the purified 6-Methoxy-2-methylpyridin-3-amine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) to the stirred solution of the amine.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to obtain this compound.

Visualizing the Synthesis Workflow

The following diagram, generated using the DOT language, illustrates the synthetic pathway from the nitro precursor to the final hydrochloride salt.

Caption: Synthetic route to this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant potential in various fields of chemical research and development:

-

Pharmaceutical Synthesis: It serves as a key starting material for the synthesis of a range of pharmaceutical compounds. Its structure is amenable to further functionalization, allowing for the creation of diverse libraries of molecules for drug screening. It is particularly noted for its use in developing therapeutics for neurological disorders, as well as compounds with potential antimicrobial and anti-inflammatory properties.[1]

-

Agrochemical Development: This compound is utilized in the formulation of modern agrochemicals, including pesticides and herbicides, contributing to improved crop yields and resistance to pests.[1]

-

Coordination Chemistry: The pyridine nitrogen and the amino group can act as ligands, making it useful in the field of coordination chemistry for the development of novel catalysts and materials.

The logical workflow for its application in drug discovery is depicted in the following diagram.

Caption: Role of the title compound in a typical drug discovery pipeline.

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing importance in the fields of pharmaceutical and agrochemical research. This technical guide has provided a detailed overview of its synthesis, properties, and applications, aiming to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their work. As the demand for novel chemical entities continues to grow, the utility of such well-characterized building blocks will undoubtedly increase.

References

An In-depth Technical Guide to the Safety and Handling of 3-Amino-6-methoxy-2-picoline hydrochloride

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive Safety Data Sheet (SDS) for 3-Amino-6-methoxy-2-picoline hydrochloride was not available at the time of writing. The following information is a synthesis of data from publicly available sources for the free base, 3-Amino-6-methoxy-2-picoline, and structurally related compounds. It is imperative to consult the official SDS provided by the supplier before handling this chemical.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-AMINO-6-METHOXY-2-PICOLINE HCL |

| CAS Number | 320577-63-7 |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol |

| Structure | (Image of the chemical structure of this compound would be placed here if available) |

Hazard Identification and Classification

Due to the lack of a specific Safety Data Sheet for this compound, the hazard classification is based on data for the free base and closely related pyridine derivatives. The following hazards should be considered potential risks.

GHS Hazard Statements (Inferred from related compounds):

-

H302: Harmful if swallowed.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H318: Causes serious eye damage.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

GHS Pictograms (Inferred):

(GHS pictograms for Acute Toxicity (oral, inhalation), Skin Sensitization, and Serious Eye Damage/Irritation would be displayed here)

Signal Word (Inferred): Danger

Physical and Chemical Properties

The following data is for the free base, 3-Amino-2-methoxy-6-picoline, unless otherwise specified.

| Property | Value | Source |

| Appearance | Solid (usually white or off-white) | [2] |

| Odor | Amine-like | [2] |

| Boiling Point | 246.688°C at 760 mmHg | [3] |

| Density | 1.103 g/cm³ | [3][4] |

| Flash Point | 102.993°C | [3] |

| Solubility in Water | Slightly soluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, dichloromethane | [2] |

Handling and Storage

Proper handling and storage are crucial to minimize risks.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[5]

-

Do not eat, drink, or smoke in the handling area.[6]

-

Wash hands thoroughly after handling.[6]

-

Ground and bond containers when transferring material to prevent static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[2]

-

Keep containers tightly closed.

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

-

The storage area should be clearly marked with the substance's identity and associated hazards.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound.

| Protection Type | Recommendations | Rationale |

| Eye and Face Protection | Chemical splash goggles. A face shield should be worn if there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye damage or irritation.[8] |

| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene. Avoid latex gloves. | Provides a barrier against skin contact, which may be harmful.[6][8] |

| Skin and Body Protection | Chemical-resistant lab coat. | Protects against skin contact and contamination of personal clothing.[8] |

| Respiratory Protection | Use in a certified fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Protects against inhalation of harmful dust or vapors.[8] |

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill. For a solid, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled, sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

Dispose of the waste in accordance with local, state, and federal regulations.

Toxicological and Ecological Information

Toxicological Information:

No specific toxicological data for this compound was found. The hazard statements are inferred from structurally similar compounds. For the closely related compound 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride, it is listed as harmful if swallowed and may cause an allergic skin reaction, serious eye damage/irritation, and respiratory irritation.[1] A study on 6-methoxy-2-methylamino-3-aminopyridine HCl showed slight skin erythema that was reversible within 7 days.[9]

Ecological Information:

No specific ecological data was found for this compound. As with many synthetic organic compounds, it should be prevented from entering the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or in household waste.

Experimental Protocols

As no specific experimental safety protocols for this compound were found, a general protocol for handling a hazardous chemical powder is provided below.

Generic Protocol for Safe Handling of a Hazardous Chemical Powder:

-

Preparation:

-